molecular formula C18H26N2O4 B2697713 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 1779928-19-6

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B2697713
CAS No.: 1779928-19-6
M. Wt: 334.416
InChI Key: MOXGCULBLSUQQV-UHFFFAOYSA-N
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Description

Historical Development of Substituted Piperazine Research

The exploration of piperazine derivatives began in the late 19th century with the isolation of piperazine itself from black pepper alkaloids. Early work focused on simple substitutions to enhance physicochemical properties, but the mid-20th century marked a turning point as researchers recognized piperazine's potential as a privileged scaffold in medicinal chemistry. The discovery that N-substituted piperazines could mimic neurotransmitter structures (e.g., serotonin and dopamine) drove intensive investigation into psychoactive derivatives, exemplified by 1-benzylpiperazine (BZP) in the 1970s.

Structural diversification accelerated in the 1990s with advances in asymmetric synthesis, enabling precise control over stereochemistry at carbon centers. This period saw the development of tert-butoxycarbonyl (Boc) protection strategies to preserve amine functionality during multi-step syntheses, a critical advancement for complex piperazine derivatives. Contemporary research, as evidenced by 36 FDA-approved piperazine-containing drugs since 2012, demonstrates the scaffold's enduring pharmaceutical relevance. The evolution from simple N-substituted derivatives to sophisticated carbon-substituted variants like 2-(4-benzyl-1-Boc-piperazin-2-yl)acetic acid reflects three key trends:

  • Increasing use of protective groups to enable regioselective functionalization
  • Integration with heterocyclic systems (e.g., quinolones, thiosemicarbazides) to enhance bioactivity
  • Adoption of computational methods for rational design of piperazine-based enzyme inhibitors

Significance of 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Current Scientific Research

This compound embodies modern piperazine chemistry through three structural innovations:

  • Boc Protection : The tert-butoxycarbonyl group prevents unwanted nucleophilic reactions at the piperazine nitrogen while maintaining solubility in organic solvents, crucial for stepwise synthesis.
  • Benzyl Substituent : Positioned at C4, this aromatic group influences conformational flexibility and π-π stacking interactions observed in α-glucosidase inhibitors.
  • Acetic Acid Sidechain : The C2-linked carboxylic acid enhances hydrogen bonding capacity, a feature critical for target engagement in metalloenzyme inhibition.

Recent studies highlight its utility as:

  • A synthetic intermediate for antimalarial 4(1H)-quinolones, where analogous Boc-protected piperazines improved Plasmodium falciparum inhibition by 10-fold compared to unprotected variants
  • A precursor to α-glucosidase inhibitors, with the acetic acid moiety enabling competitive binding (K~i~ = 32 µM in structural analogs)
  • A chiral building block for asymmetric synthesis, leveraging the C2 stereocenter to control diastereoselectivity in pharmaceutical candidates

Research Objectives and Scope of Academic Investigation

Current investigations focus on three primary domains:

Synthetic Methodology Development

  • Optimizing Mitsunobu reactions for C2 functionalization while preserving Boc protection
  • Evaluating transition metal catalysts for stereoretentive cross-couplings at the benzylated nitrogen

Structure-Activity Relationship (SAR) Profiling

  • Mapping electronic effects of C4 benzyl substituents on enzyme inhibition kinetics
  • Correlating acetic acid pK~a~ with transmembrane transport efficiency using QSAR models

Applications in Targeted Drug Design

  • Engineering dual-action prodrugs through conjugation with thiosemicarbazide warheads
  • Developing radiopharmaceuticals via ^68^Ga chelation at the carboxylic acid site

Ongoing research aims to address two critical gaps:

  • Limited data on the compound's behavior under physiological pH conditions
  • Uncharted potential in targeting non-enzymatic protein-protein interactions

Properties

IUPAC Name

2-[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-15(20)11-16(21)22)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGCULBLSUQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl group.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Biological Activity

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 1245643-13-3

The compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which influences its biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Receptor Antagonism : The compound has been noted for its antagonistic activity against the CCR2b receptor, which is implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Modulation of Ion Channels : Preliminary studies have shown that related compounds may interact with ion channels, such as the hERG channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to cardiotoxicity, highlighting the need for careful evaluation in drug development .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored in various studies:

In Vitro Studies

Studies have demonstrated that this compound exhibits moderate potency in inhibiting certain cellular pathways associated with inflammation and infection. For instance:

  • EC50 Values : The compound showed an effective concentration (EC50) of approximately 2.1 μM in specific assays targeting inflammatory pathways .

In Vivo Efficacy

Animal models have been employed to assess the pharmacological effects:

  • Inflammatory Models : In murine models of acute inflammation, the compound demonstrated significant efficacy in reducing inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds within this class:

  • Case Study on Inflammatory Disease : A study involving a mouse model of chronic inflammation indicated that administration of this compound led to a marked decrease in pro-inflammatory cytokines, supporting its role as a therapeutic candidate for inflammatory disorders .
  • Cardiotoxicity Assessment : Another critical aspect examined was the cardiotoxicity associated with high concentrations of related compounds. While some showed inhibition at elevated doses, modifications to the molecular structure have been suggested to mitigate these effects while retaining therapeutic efficacy .

Summary Table of Biological Activities

Activity TypeObservationsReference
CCR2b AntagonismEffective in reducing inflammatory responses
Ion Channel InteractionPotential cardiotoxicity via hERG inhibition
In Vitro PotencyEC50 = 2.1 μM for specific pathways
In Vivo EfficacyReduction in inflammatory markers in mice

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C17H24N2O4
  • CAS Number : 1214057-04-1

The structure of 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid includes a piperazine ring, which is known for its versatility in medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides stability and facilitates further chemical modifications.

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its piperazine moiety is particularly valuable in developing drugs targeting central nervous system disorders and other therapeutic areas. The incorporation of the Boc group allows for selective reactions that can lead to the formation of more complex structures.

Case Study: Antimicrobial Agents
Research has indicated that derivatives of piperazine, including those synthesized from this compound, exhibit antimicrobial properties. For instance, oxazolidinone derivatives derived from similar piperazine structures have shown efficacy against gram-positive bacteria resistant to conventional antibiotics .

PROTAC Development

The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The unique structure of this compound allows it to influence the three-dimensional orientation of bifunctional protein degraders, optimizing their drug-like properties .

Data Tables

Application Description References
Drug DevelopmentIntermediate for synthesizing pharmaceuticals targeting CNS disorders
Antimicrobial AgentsDerivatives show activity against resistant bacteria
PROTAC LinkerUsed in targeted protein degradation strategies

Biological Evaluations

In vitro studies have demonstrated that compounds derived from this compound can exhibit significant biological activities. For example, research on related piperazine derivatives has highlighted their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer’s disease .

Synthesis Improvements

Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound and its derivatives. Enhanced synthetic routes allow for better scalability and applicability in pharmaceutical contexts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine derivatives with Boc or alternative protecting groups are widely used in medicinal chemistry as intermediates. Below is a detailed comparison of key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid 1779928-19-6 C₁₈H₂₅N₃O₄ 334.41 4-Benzyl, Boc-protected
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 Fmoc-protected (fluorenylmethyloxycarbonyl)
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic acid 885272-99-1 C₁₇H₂₂ClN₃O₄ 367.83 3-Chlorophenyl, Boc-protected
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid 156478-71-6 C₁₁H₂₀N₂O₄ 244.29 Unsubstituted Boc-piperazine
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid 131147-93-8 C₁₅H₁₈N₂O₄ 290.32 Cbz-protected (benzyloxycarbonyl), stereospecific
2-(4-(tert-butoxycarbonyl)-2-isopropylpiperazin-1-yl)acetic acid 1060813-59-3 C₁₄H₂₅N₃O₄ 299.37 2-Isopropyl, Boc-protected
2-(4-(tert-butoxycarbonyl)-2-oxo-3-phenylpiperazin-1-yl)acetic acid 1219625-14-5 C₁₇H₂₂N₂O₅ 334.37 2-Oxo, 3-phenyl, Boc-protected

Key Observations :

  • Protecting Groups : Boc (tert-butoxycarbonyl) and Fmoc/Cbz groups are common, with Boc offering acid-labile protection suitable for orthogonal deprotection strategies .
  • Substituents : The 4-benzyl group in the target compound increases steric hindrance compared to unsubstituted analogs (e.g., CAS 156478-71-6) . Chlorophenyl (CAS 885272-99-1) and isopropyl (CAS 1060813-59-3) substituents alter electronic and steric profiles, impacting reactivity .
  • Stereochemistry : The Cbz-protected analog (CAS 131147-93-8) highlights stereospecificity, which is critical for chiral drug synthesis .

Physicochemical and Functional Properties

Table 2: Physicochemical Comparison
Compound (CAS) Solubility LogP (Predicted) Hydrogen Bond Donors/Acceptors Bioavailability Score (SwissADME) Applications
1779928-19-6 (Target) Not reported ~2.1* 2 / 5 0.55 Intermediate for peptide coupling
156478-71-6 DMSO, Ethanol 0.98 2 / 5 0.55 Pharmaceutical intermediate
180576-05-0 (Fmoc) DMSO 3.5 2 / 5 0.17 Solid-phase peptide synthesis
885272-99-1 (Chlorophenyl) Not reported ~2.8* 1 / 4 0.30 Kinase inhibitor scaffolds
1219625-14-5 (Oxo-phenyl) Not reported ~1.7* 2 / 6 0.41 Protease inhibition studies

Notes:

  • Solubility: The unsubstituted Boc-piperazine (CAS 156478-71-6) demonstrates higher solubility in polar solvents like DMSO and ethanol compared to benzyl- or aryl-substituted analogs .
  • Lipophilicity : The benzyl group in the target compound increases LogP (estimated ~2.1), suggesting enhanced membrane permeability compared to CAS 156478-71-6 (LogP 0.98) .
  • Bioavailability : All compounds score below 0.55 on SwissADME, indicating moderate-to-poor oral bioavailability, typical for intermediates .

Q & A

Q. What experimental approaches validate the compound’s role in enhancing blood-brain barrier (BBB) penetration for CNS-targeted therapeutics?

  • Methodological Answer : Conduct in vitro BBB permeability assays using MDCK-MDR1 cell monolayers. Measure logP (octanol/water partition coefficient) and polar surface area (PSA) to predict passive diffusion. In vivo studies with radiolabeled analogs (e.g., ¹⁴C tracing) quantify brain-to-plasma ratios. Modify the benzyl or Boc groups to balance lipophilicity and efflux transporter evasion .

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